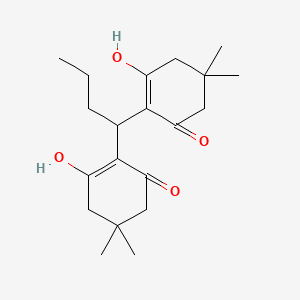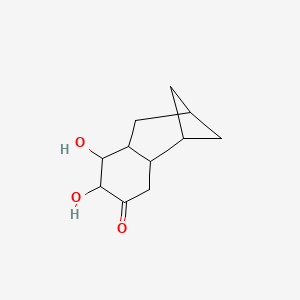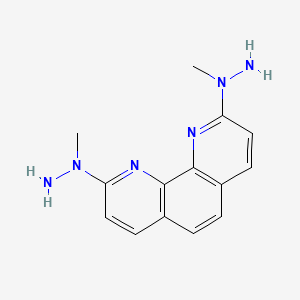
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.
Nitration: The phenanthroline is nitrated to introduce nitro groups at the 2 and 9 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino groups are methylated using methyl iodide to form the corresponding methylhydrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methylhydrazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of sensors and materials for detecting metal ions and other analytes.
Mechanism of Action
The mechanism by which 2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s molecular targets include metal ions like copper and iron, which play crucial roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without the methylhydrazinyl groups.
2,9-Dimethyl-1,10-phenanthroline: A similar compound with methyl groups instead of methylhydrazinyl groups.
2,9-Diamino-1,10-phenanthroline: A compound with amino groups at the 2 and 9 positions.
Uniqueness
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline is unique due to the presence of the 1-methylhydrazinyl groups, which enhance its reactivity and potential applications. These groups allow for more diverse chemical reactions and interactions with biological molecules compared to its similar compounds.
Properties
CAS No. |
74339-63-2 |
|---|---|
Molecular Formula |
C14H16N6 |
Molecular Weight |
268.32 g/mol |
IUPAC Name |
1-[9-[amino(methyl)amino]-1,10-phenanthrolin-2-yl]-1-methylhydrazine |
InChI |
InChI=1S/C14H16N6/c1-19(15)11-7-5-9-3-4-10-6-8-12(20(2)16)18-14(10)13(9)17-11/h3-8H,15-16H2,1-2H3 |
InChI Key |
TUGRJWQFEUHIOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=C(C=CC3=C2N=C(C=C3)N(C)N)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


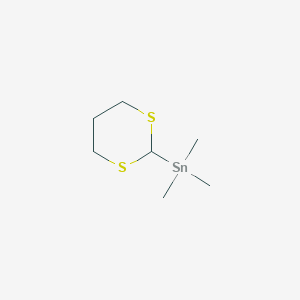

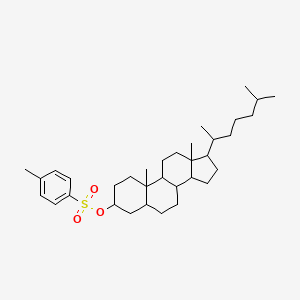
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
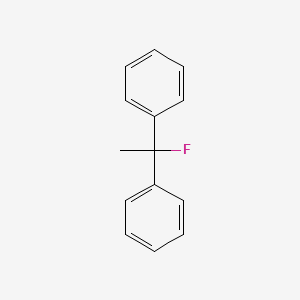
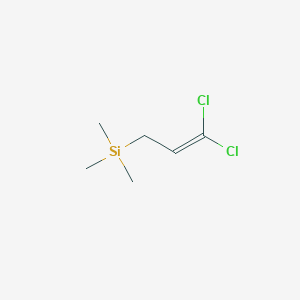
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)


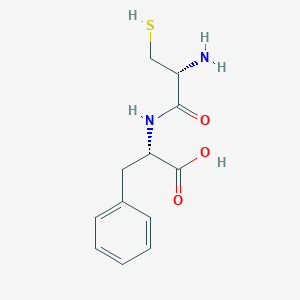
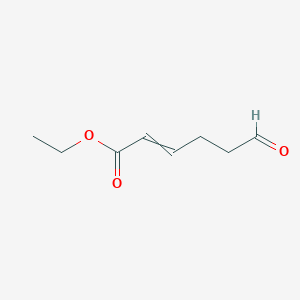
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
